2-Fluorobenzylzinc chloride
Overview
Description
2-Fluorobenzylzinc chloride is an organozinc compound with the chemical formula C₇H₆ClFZn. It is typically found as a solution in tetrahydrofuran (THF) and is used as a reagent in organic synthesis. This compound is known for its reactivity and is utilized in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Scientific Research Applications
2-Fluorobenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: It serves as a tool for the modification of biomolecules in biochemical research
Safety and Hazards
2-Fluorobenzylzinc chloride is classified as a dangerous substance. It is highly flammable and harmful if swallowed. It can cause skin and eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorobenzylzinc chloride is commonly prepared by the reaction of 2-fluorobenzyl halide with zinc in the presence of anhydrous ether. The general reaction can be represented as follows: [ \text{2-Fluorobenzyl halide} + \text{Zinc} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the preparation involves the use of zinc powder and 2-fluorobenzyl halide in an inert atmosphere to prevent oxidation. The reaction is typically carried out in tetrahydrofuran at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures around 60°C.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with aryl halides can produce biaryl compounds.
Mechanism of Action
The mechanism by which 2-fluorobenzylzinc chloride exerts its effects involves the transfer of the benzyl group to an electrophilic center. The zinc atom acts as a Lewis acid, facilitating the nucleophilic attack of the benzyl group on the electrophile. This process is often catalyzed by palladium complexes, which enhance the reactivity and selectivity of the reaction .
Comparison with Similar Compounds
Benzylzinc chloride: Similar in structure but lacks the fluorine substituent.
2-Chlorobenzylzinc chloride: Contains a chlorine substituent instead of fluorine.
2-Bromobenzylzinc chloride: Contains a bromine substituent instead of fluorine.
Uniqueness: 2-Fluorobenzylzinc chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine substituent can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
chlorozinc(1+);1-fluoro-2-methanidylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYKKXFDVJFHW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1F.Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381063 | |
Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-05-3 | |
Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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